3-Hydroxy-3-methyl-3-(4-nitrophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-3-methyl-3-(4-nitrophenyl)propanoic acid is an organic compound characterized by the presence of a hydroxy group, a methyl group, and a nitrophenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3-methyl-3-(4-nitrophenyl)propanoic acid typically involves the nitration of a suitable precursor, followed by hydrolysis and subsequent functional group modifications.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and hydroxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-3-methyl-3-(4-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxy and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of 3-oxo-3-methyl-3-(4-nitrophenyl)propanoic acid.
Reduction: Formation of 3-hydroxy-3-methyl-3-(4-aminophenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-3-methyl-3-(4-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-methyl-3-(4-nitrophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity. The compound may also influence cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
3-Phenylpropionic acid: Lacks the hydroxy and nitro groups, resulting in different chemical reactivity and biological activity.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Contains a methoxy group instead of a nitro group, leading to distinct properties and applications.
3-(4-Aminophenyl)propanoic acid:
Uniqueness: 3-Hydroxy-3-methyl-3-(4-nitrophenyl)propanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of both hydroxy and nitro groups allows for diverse chemical transformations and interactions with biological targets.
Properties
CAS No. |
5350-45-8 |
---|---|
Molecular Formula |
C10H11NO5 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
3-hydroxy-3-(4-nitrophenyl)butanoic acid |
InChI |
InChI=1S/C10H11NO5/c1-10(14,6-9(12)13)7-2-4-8(5-3-7)11(15)16/h2-5,14H,6H2,1H3,(H,12,13) |
InChI Key |
KJKUAEMIKPSAOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)(C1=CC=C(C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.